1-methyl-N-propylpyrazol-4-amine;hydrochloride
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Overview
Description
1-methyl-N-propylpyrazol-4-amine;hydrochloride is an organic compound with the molecular formula C4H7N3. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide but insoluble in water . This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-N-propylpyrazol-4-amine;hydrochloride can be synthesized through several methods. One common method involves the reaction of pyrazole with methylamine and propylamine under controlled conditions . Another method includes the reaction of pyrazole with methyl isocyanate and propylamine . These reactions typically require a catalyst and are carried out under mild conditions to ensure high yields.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are conducted in reactors with precise temperature and pressure control to optimize yield and purity . Post-reaction, the product is purified through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-propylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are commonly used.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives .
Scientific Research Applications
1-methyl-N-propylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-N-propylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-amine: Similar in structure but lacks the propyl group.
4-amino-1-methylpyrazole: Another similar compound with slight structural differences.
Uniqueness
1-methyl-N-propylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .
Properties
Molecular Formula |
C7H14ClN3 |
---|---|
Molecular Weight |
175.66 g/mol |
IUPAC Name |
1-methyl-N-propylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C7H13N3.ClH/c1-3-4-8-7-5-9-10(2)6-7;/h5-6,8H,3-4H2,1-2H3;1H |
InChI Key |
HFMCALYCPPPZDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
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